molecular formula C25H29N5OS B2714235 N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1251558-51-6

N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No.: B2714235
CAS No.: 1251558-51-6
M. Wt: 447.6
InChI Key: GUTMAHUOBUQYMS-UHFFFAOYSA-N
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Description

N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H29N5OS and its molecular weight is 447.6. The purity is usually 95%.
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Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Applications

N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide has been synthesized and evaluated for its biological activities, including in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. The compound exhibited significant DPPH radical scavenging activity, alongside notable analgesic and anti-inflammatory effects, suggesting its potential in treating conditions associated with oxidative stress, pain, and inflammation (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).

Antimicrobial Activity

The antimicrobial potential of related compounds, incorporating pyrazole and acetamide moieties, has been explored, showing significant antibacterial and antifungal activities. These findings indicate the compound's utility in developing new antimicrobial agents to combat various bacterial and fungal pathogens (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives bearing the phenylpiperazine moiety, including compounds related to this compound, have been synthesized and evaluated for neuroprotective effects. These compounds showed significant protective effects against H2O2-induced oxidative stress in PC12 cells, highlighting their potential in neuroprotective therapies (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).

Properties

IUPAC Name

2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-18-15-19(2)23(20(3)16-18)28-22(31)17-32-25-24(26-9-10-27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTMAHUOBUQYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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